Protein kinase inhibitor H-7

Description

A specific protein kinase C inhibitor, which inhibits superoxide release from human neutrophils (PMN) stimulated with phorbol myristate acetate or synthetic diacylglycerol.

Properties

IUPAC Name |

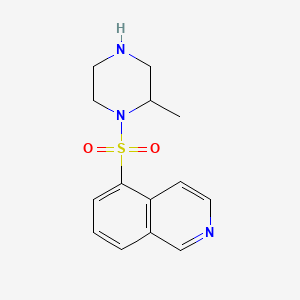

5-(2-methylpiperazin-1-yl)sulfonylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-11-9-16-7-8-17(11)20(18,19)14-4-2-3-12-10-15-6-5-13(12)14/h2-6,10-11,16H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVFVCGFMNCYPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1S(=O)(=O)C2=CC=CC3=C2C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401004756 | |

| Record name | 5-(2-Methylpiperazine-1-sulfonyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401004756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84477-87-2 | |

| Record name | 1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84477-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084477872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-methylpiperazine-1-sulfonyl)isoquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07996 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-(2-Methylpiperazine-1-sulfonyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401004756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-ISOQUINOLINESULFONYL)-2-METHYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/487H9Q0F9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Protein Kinase Inhibitor H-7: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The protein kinase inhibitor H-7, also known as 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, is a widely utilized research tool for studying cellular signaling pathways. While initially characterized as a potent inhibitor of Protein Kinase C (PKC), subsequent research has revealed a broader spectrum of activity, encompassing cyclic nucleotide-dependent protein kinases and other key cellular enzymes. This technical guide provides an in-depth analysis of H-7's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it modulates. Understanding the multifaceted nature of H-7's inhibitory profile is crucial for the accurate interpretation of experimental results and for its potential application in drug discovery and development.

Core Mechanism of Action and Kinase Selectivity

H-7 primarily functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of protein kinases and preventing the transfer of the γ-phosphate from ATP to their respective substrates. Its isoquinolinesulfonamide (B3044496) structure is a common feature among many kinase inhibitors.

Quantitative Inhibitory Profile

The inhibitory potency of H-7 varies across different protein kinases. The following table summarizes the reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for key kinase targets.

| Kinase Target | Ki (μM) | IC50 (μM) | Notes |

| Protein Kinase C (PKC) | 6[1] | 42[1] | Potent inhibitor. |

| Protein Kinase A (PKA) | 3 | 21[1] | Potent inhibitor. |

| cGMP-dependent Protein Kinase (PKG) | - | - | Generally considered an inhibitor, but specific quantitative data is less consistently reported. |

| Myosin Light Chain Kinase (MLCK) | 0.3[1] | - | High-affinity target, suggesting a primary mechanism for effects on cell contractility. |

| Rho-associated kinase (ROK) | - | 3.1[2] | Contributes to effects on the cytoskeleton and cell motility. |

Note: Ki and IC50 values can vary depending on the experimental conditions, such as ATP concentration and the specific isoforms of the kinases used.

Impact on Key Signaling Pathways

H-7's broad inhibitory profile allows it to modulate several critical intracellular signaling cascades.

Protein Kinase C (PKC) Signaling Pathway

PKC isoforms are central regulators of numerous cellular processes, including proliferation, differentiation, and apoptosis. H-7's inhibition of PKC can lead to the suppression of downstream signaling events.

Protein Kinase A (PKA) Signaling Pathway

The PKA pathway is activated by cyclic AMP (cAMP) and is involved in a wide array of cellular functions, including metabolism, gene transcription, and cell growth. H-7 can antagonize these processes by inhibiting PKA.

cGMP-dependent Protein Kinase (PKG) Signaling Pathway

The PKG pathway is activated by cyclic GMP (cGMP) and plays a crucial role in smooth muscle relaxation, platelet aggregation, and neuronal function. H-7's inhibitory effect on PKG contributes to its broader pharmacological profile.

Other Notable Mechanisms of Action

Beyond its effects on the major serine/threonine kinases, H-7 has been shown to influence other critical cellular processes.

Inhibition of Myosin Light Chain Kinase (MLCK)

H-7 is a potent inhibitor of MLCK, an enzyme crucial for the phosphorylation of myosin light chains and subsequent smooth muscle contraction and cell motility.[3] This inhibition is a primary contributor to H-7's observed effects on cellular contractility, cytoskeletal organization, and cell migration.[3] The effects of H-7 on cell morphology and motility are similar to those of the more selective MLCK inhibitor, KT5926.[3]

Inhibition of RNA Polymerase II Phosphorylation

H-7 can block the induction of immediate-early genes, such as c-fos, by a mechanism independent of PKC inhibition.[4] This effect is attributed to the inhibition of the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, a critical step for the transition from transcription initiation to elongation.[4]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of H-7.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a common method to determine the inhibitory activity of H-7 against a specific protein kinase using a radiolabeled ATP.

Materials:

-

Purified protein kinase

-

Specific peptide substrate for the kinase

-

H-7 (dissolved in DMSO)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP

-

ATP (unlabeled)

-

Phosphocellulose paper (e.g., P81)

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, the specific peptide substrate, and the purified protein kinase.

-

Add varying concentrations of H-7 (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km of the kinase for ATP.

-

Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper square.

-

Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each H-7 concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the H-7 concentration and fitting the data to a dose-response curve.

Cell-Based Myosin Light Chain (MLC) Phosphorylation Assay (Western Blot)

This protocol outlines a method to assess the effect of H-7 on MLC phosphorylation in a cellular context.

Materials:

-

Cell line of interest (e.g., smooth muscle cells)

-

Cell culture medium and supplements

-

H-7 (dissolved in DMSO)

-

Stimulant to induce MLC phosphorylation (e.g., carbachol, phorbol (B1677699) ester)

-

Lysis buffer (containing phosphatase and protease inhibitors)

-

Primary antibody against phosphorylated MLC (p-MLC)

-

Primary antibody against total MLC

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagents

-

Western blot equipment

Procedure:

-

Plate cells and grow to the desired confluency.

-

Starve the cells in serum-free medium for several hours to reduce basal phosphorylation.

-

Pre-treat the cells with various concentrations of H-7 (or DMSO as a vehicle control) for a specified time (e.g., 30-60 minutes).

-

Stimulate the cells with the chosen agonist for a short period (e.g., 5-10 minutes) to induce MLC phosphorylation.

-

Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against p-MLC overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence detection system.

-

Strip the membrane and re-probe with the antibody against total MLC for normalization.

-

Quantify the band intensities and calculate the ratio of p-MLC to total MLC for each condition.

Conclusion

References

- 1. selleckchem.com [selleckchem.com]

- 2. Inhibition of Rho-associated kinase blocks agonist-induced Ca2+ sensitization of myosin phosphorylation and force in guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of this compound on the contractility, integrity, and membrane anchorage of the microfilament system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TFIIH-Associated Cdk7 Kinase Functions in Phosphorylation of C-Terminal Domain Ser7 Residues, Promoter-Proximal Pausing, and Termination by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

H-7 Inhibitor Target Kinase Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-7, also known as 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine, is a well-established, cell-permeable protein kinase inhibitor. It has been widely utilized in cellular and biochemical studies to investigate the roles of various protein kinases in signal transduction pathways. While often cited as a Protein Kinase C (PKC) inhibitor, H-7 exhibits a broad inhibitory profile against a range of serine/threonine kinases. This technical guide provides a comprehensive overview of the target kinase profile of H-7, presenting quantitative inhibition data, detailed experimental methodologies for kinase activity assessment, and visualizations of key signaling pathways affected by this inhibitor.

Data Presentation: H-7 Kinase Inhibition Profile

The following table summarizes the known quantitative inhibitory activities of H-7 against a selection of protein kinases. The data has been compiled from various scientific sources. It is important to note that inhibitory concentration (IC50) and inhibition constant (Ki) values can vary between studies depending on the specific assay conditions, such as ATP concentration and substrate used.

| Kinase Target | IC50 / Ki (µM) | Assay Type | Notes |

| Protein Kinase C (PKC) | Ki: 6.0 | Enzymatic | A primary and well-characterized target of H-7. |

| Protein Kinase A (PKA) | IC50: 3.0 | Enzymatic | Demonstrates significant inhibition of the cAMP-dependent pathway. |

| cGMP-dependent Protein Kinase (PKG) | Ki: 5.8 | Enzymatic | Also a target within the cyclic nucleotide-dependent kinase family. |

| Rho-associated coiled-coil containing protein kinase (ROCK) | IC50: 3.1 | Permeabilized tissue | H-7 inhibits Ca2+ sensitization in smooth muscle, a process mediated by ROCK.[1] |

| Myosin Light Chain Kinase (MLCK) | - | Cellular/Functional | H-7's effects on actomyosin (B1167339) contraction are similar to those of MLCK inhibitors, suggesting it as a target.[2] Direct Ki or IC50 values are not readily available. |

Experimental Protocols

The determination of a kinase inhibitor's potency and selectivity is paramount in drug discovery and chemical biology. Below are detailed methodologies for key experimental assays that can be employed to characterize the inhibitory profile of compounds like H-7.

Radiometric Kinase Assay

This traditional and highly sensitive method directly measures the incorporation of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP or [γ-³³P]ATP onto a substrate.

a. Principle: A kinase, its substrate (a protein or peptide), and the inhibitor are incubated with radiolabeled ATP. The reaction is then stopped, and the phosphorylated substrate is separated from the unincorporated ATP. The radioactivity of the substrate is then quantified, which is inversely proportional to the inhibitor's activity.

b. Materials:

-

Purified kinase

-

Kinase-specific substrate

-

H-7 inhibitor (or other test compounds)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Stop solution (e.g., 75 mM phosphoric acid or 3% phosphoric acid)

-

Phosphocellulose paper or membrane

-

Scintillation counter and scintillation fluid

c. Protocol:

-

Prepare serial dilutions of the H-7 inhibitor in the kinase reaction buffer.

-

In a microcentrifuge tube or 96-well plate, combine the kinase, its specific substrate, and the diluted H-7 inhibitor.

-

Initiate the kinase reaction by adding [γ-³²P]ATP (at a concentration near the Km for the specific kinase, if known).

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

-

Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper multiple times with the stop solution to remove unincorporated [γ-³²P]ATP.

-

Allow the paper to dry, and then measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each H-7 concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is a robust, high-throughput screening method based on fluorescence resonance energy transfer (FRET) between a donor and an acceptor molecule.

a. Principle: A biotinylated substrate and a europium cryptate-labeled anti-phospho-antibody (donor) are used. Upon phosphorylation by the kinase, the antibody binds to the substrate. Addition of streptavidin-XL665 (acceptor) brings the donor and acceptor into close proximity, resulting in a FRET signal. The intensity of the FRET signal is proportional to the kinase activity.

b. Materials:

-

Purified kinase

-

Biotinylated substrate peptide

-

H-7 inhibitor

-

ATP

-

Kinase reaction buffer

-

HTRF detection reagents: Europium cryptate-labeled anti-phospho-antibody and Streptavidin-XL665

-

HTRF-compatible microplate reader

c. Protocol:

-

Dispense the H-7 inhibitor at various concentrations into the wells of a microplate.

-

Add the kinase and the biotinylated substrate to the wells.

-

Start the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for the optimized reaction time.

-

Stop the reaction by adding the HTRF detection reagents, which typically contain EDTA to chelate Mg²⁺.

-

Incubate the plate for the recommended time to allow for antibody binding.

-

Measure the HTRF signal at the appropriate emission wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Calculate the HTRF ratio (acceptor signal / donor signal) and determine the percent inhibition to calculate the IC50.

Caliper Mobility Shift Assay

This microfluidics-based assay separates the phosphorylated and non-phosphorylated substrate based on their different electrophoretic mobilities.

a. Principle: A fluorescently labeled peptide substrate is incubated with the kinase and inhibitor. The reaction mixture is then introduced into a microfluidic chip where an electric field is applied. The negatively charged phosphate group on the phosphorylated product causes it to migrate at a different velocity than the non-phosphorylated substrate. The amounts of both species are quantified by fluorescence detection.

b. Materials:

-

Purified kinase

-

Fluorescently labeled substrate peptide

-

H-7 inhibitor

-

ATP

-

Kinase reaction buffer

-

Stop solution (e.g., containing EDTA)

-

Caliper Life Sciences LabChip® system (or similar)

c. Protocol:

-

Set up the kinase reaction in a microplate with varying concentrations of the H-7 inhibitor.

-

Incubate the reaction for a defined period.

-

Stop the reaction by adding the stop solution.

-

Place the microplate into the Caliper instrument.

-

The instrument's sipper aspirates a small volume from each well and injects it into the microfluidic chip.

-

The substrate and product are separated by electrophoresis and detected by fluorescence.

-

The instrument's software calculates the percentage of substrate conversion to product.

-

Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways that are modulated by kinases targeted by H-7.

Caption: Protein Kinase C (PKC) Signaling Pathway and H-7 Inhibition.

Caption: RhoA/ROCK Signaling Pathway in Smooth Muscle Contraction and H-7 Inhibition.

Experimental Workflow Diagram

Caption: General Experimental Workflow for Kinase Inhibitor Profiling.

Conclusion

H-7 is a valuable pharmacological tool for studying cellular signaling, primarily through its inhibition of a range of serine/threonine kinases. Its effects are most pronounced on members of the PKC and other cyclic nucleotide-dependent kinase families, as well as kinases involved in the regulation of the cytoskeleton such as ROCK. A thorough understanding of its kinase inhibition profile, as determined by the robust experimental methodologies detailed in this guide, is crucial for the accurate interpretation of experimental results and for its potential application in drug development. The provided diagrams of key signaling pathways offer a visual framework for understanding the downstream consequences of H-7's inhibitory actions. Researchers and drug development professionals are encouraged to consider the broad selectivity of H-7 when designing experiments and interpreting data.

References

H-7 Dihydrochloride: A Technical Guide for Researchers

An In-depth Examination of the Broad-Spectrum Protein Kinase Inhibitor in Scientific Research

Introduction

H-7 dihydrochloride (B599025) is a widely utilized isoquinoline (B145761) sulfonamide derivative that functions as a broad-spectrum inhibitor of several protein kinases. Its ability to target key regulators of cellular signaling has made it an invaluable tool for researchers investigating a multitude of biological processes, including cell cycle regulation, apoptosis, signal transduction, and oncogenesis. This technical guide provides a comprehensive overview of H-7 dihydrochloride for researchers, scientists, and drug development professionals, detailing its mechanism of action, applications in research, and relevant experimental protocols.

Mechanism of Action

H-7 dihydrochloride exerts its effects by competitively inhibiting the ATP-binding site of various serine/threonine protein kinases. Its primary targets include Protein Kinase A (PKA), Protein Kinase C (PKC), and Protein Kinase G (PKG). It also demonstrates inhibitory activity against Myosin Light Chain Kinase (MLCK), albeit with a lower potency.[1][2] By blocking the catalytic activity of these kinases, H-7 dihydrochloride disrupts the phosphorylation of their respective downstream substrates, thereby interfering with the signaling cascades that govern numerous cellular functions.

Data Presentation: Inhibitory Activity of H-7 Dihydrochloride

The inhibitory potency of H-7 dihydrochloride against its primary kinase targets is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the specific experimental conditions and the cell line used.

| Kinase Target | IC50 (µM) | Reference(s) |

| Protein Kinase A (PKA) | 3.0 | [2] |

| Protein Kinase G (PKG) | 5.8 | [2] |

| Protein Kinase C (PKC) | 6.0 | [2] |

| Myosin Light Chain Kinase (MLCK) | 97.0 | [2] |

Note: IC50 values are subject to variation based on experimental conditions.

Signaling Pathways

H-7 dihydrochloride is extensively used to dissect the roles of PKA and PKC in various signaling pathways.

Protein Kinase C (PKC) Signaling Pathway

The PKC family of kinases are crucial mediators in signal transduction, responding to signals such as growth factors and hormones. They regulate a wide array of cellular processes including proliferation, differentiation, and apoptosis. H-7 dihydrochloride's inhibition of PKC has been instrumental in elucidating the PKC/MEK/ERK pathway's role in tumor cell invasion and metastasis.[3]

References

- 1. The protein kinase C inhibitor H7 blocks phosphorylation of stathmin during TPA-induced growth inhibition of human pre-B leukemia REH6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. H-7 dihydrochloride | Broad Spectrum Protein Kinase Inhibitors | Tocris Bioscience [tocris.com]

- 3. The protein kinase C inhibitor, H7, inhibits tumor cell invasion and metastasis in mouse melanoma via suppression of ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Isoquinolinesulfonamide Inhibitors: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinolinesulfonamide (B3044496) scaffold represents a seminal class of protein kinase inhibitors, the discovery of which heralded a new era in targeted drug development. These compounds, characterized by their ability to competitively inhibit the ATP-binding site of various kinases, have become indispensable tools in cell biology research and have led to clinically approved therapeutics. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and experimental evaluation of isoquinolinesulfonamide inhibitors, with a focus on key compounds targeting Protein Kinase A (PKA) and Rho-associated coiled-coil containing protein kinase (ROCK).

Discovery of Isoquinolinesulfonamide Inhibitors

The journey of isoquinolinesulfonamide inhibitors began in the early 1980s with the pioneering work of Hiroyoshi Hidaka and his colleagues. Their research, published in 1984, described the synthesis of a series of isoquinolinesulfonamide derivatives and their potent inhibitory effects on cyclic nucleotide-dependent protein kinases and protein kinase C.[1][2][3] This was a landmark discovery, as it demonstrated the feasibility of developing synthetic, small-molecule inhibitors that could compete with the high intracellular concentrations of ATP to modulate kinase activity.[2][4] The initial series of compounds, including H-7, H-8, and H-9, laid the groundwork for the development of more potent and selective inhibitors.[3][5]

Key Isoquinolinesulfonamide Inhibitors and Their Targets

The versatility of the isoquinolinesulfonamide scaffold has led to the development of numerous inhibitors with varying selectivity profiles. The following tables summarize the quantitative data for some of the most prominent isoquinolinesulfonamide inhibitors and their primary kinase targets.

Table 1: Inhibitory Activity of Early Isoquinolinesulfonamide Inhibitors

| Compound | Target Kinase | IC50 / Ki | Reference |

| H-7 (1-(5-isoquinolinesulfonyl)-2-methylpiperazine) | Protein Kinase C | Ki = 6 µM | [3][5] |

| H-8 (N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide) | cGMP-dependent Protein Kinase | Ki = 0.48 µM | [3] |

| cAMP-dependent Protein Kinase (PKA) | Ki = 1.2 µM | [3] | |

| H-9 (N-(2-aminoethyl)-5-isoquinolinesulfonamide) | cGMP-dependent Protein Kinase | Ki = 0.87 µM | [6] |

| cAMP-dependent Protein Kinase (PKA) | Ki = 1.9 µM | [6] | |

| Protein Kinase C | Ki = 18 µM | [6] |

Table 2: Inhibitory Activity of PKA- and ROCK-Targeted Isoquinolinesulfonamide Inhibitors

| Compound | Primary Target | IC50 / Ki | Other Notable Targets (IC50/Ki) | Reference |

| H-89 | PKA | Ki = 48 nM | ROCK2 (IC50 = 270 nM) | [7][8] |

| KT5720 | PKA | Ki = 60 nM, IC50 = 3.3 µM | PHK (IC50 = 11 nM), PDK1 (IC50 = 300 nM) | [9][10][11] |

| Fasudil (B1672074) (HA-1077) | ROCK2 | - | PKA (IC50 = 6 µM) | [8] |

| Y-27632 | ROCK1/ROCK2 | Ki = 140-220 nM (ROCK1), 300 nM (ROCK2) | - | [12] |

| Ripasudil (K-115) | ROCK1/ROCK2 | IC50 = 0.051 µM (ROCK1), 0.019 µM (ROCK2) | - | [13] |

| Netarsudil | ROCK | - | - | [12] |

Mechanism of Action

Isoquinolinesulfonamide inhibitors primarily act as ATP-competitive inhibitors.[3] The isoquinoline (B145761) ring mimics the adenine (B156593) ring of ATP, binding to the hydrophobic pocket of the kinase's active site.[14] A critical hydrogen bond is formed between a nitrogen atom in the isoquinoline ring and the backbone amide of a conserved residue in the hinge region of the kinase, an interaction that is also observed with ATP.[14] The sulfonamide moiety and its substituents extend into the solvent-accessible region, and variations in this part of the molecule are largely responsible for the selectivity of the inhibitor for different kinases.[14]

Signaling Pathways

PKA Signaling Pathway and Inhibition by H-89

The cAMP-dependent protein kinase (PKA) is a key regulator of numerous cellular processes. Its activation is initiated by the binding of cyclic AMP (cAMP), which leads to the dissociation of the regulatory subunits from the catalytic subunits. The active catalytic subunits then phosphorylate downstream target proteins. H-89 inhibits PKA by directly competing with ATP for binding to the catalytic subunit, thereby preventing the phosphorylation of its substrates.

Rho/ROCK Signaling Pathway and Inhibition by Fasudil

The Rho/ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton, which is involved in processes such as cell adhesion, migration, and smooth muscle contraction. RhoA, a small GTPase, activates ROCK, which in turn phosphorylates various downstream substrates, including Myosin Light Chain (MLC) phosphatase, leading to increased MLC phosphorylation and smooth muscle contraction. Fasudil inhibits ROCK, leading to vasodilation and other cellular effects.[15]

Experimental Protocols

Synthesis of Fasudil Hydrochloride

The following is a representative protocol for the synthesis of Fasudil hydrochloride, compiled from various sources.[15][16][17][18]

Step 1: Synthesis of 5-Isoquinolinesulfonyl Chloride

-

To a solution of 5-isoquinolinesulfonic acid in thionyl chloride, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reflux the mixture for 2-5 hours.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

-

Dissolve the residue in ice water and then add dichloromethane (B109758).

-

Neutralize the solution to a pH of 7 with a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain 5-isoquinolinesulfonyl chloride.

Step 2: Synthesis of Fasudil

-

Dissolve homopiperazine (B121016) and a base (e.g., triethylamine) in dichloromethane and cool the mixture in an ice bath.

-

Slowly add a dichloromethane solution of 5-isoquinolinesulfonyl chloride dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with aqueous hydrochloric acid and then with aqueous sodium hydroxide.

-

Extract the aqueous layers with dichloromethane.

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain the crude Fasudil base.

Step 3: Formation of Fasudil Hydrochloride

-

Dissolve the crude Fasudil base in a suitable solvent (e.g., ethanol).

-

Slowly add a saturated solution of hydrogen chloride in ethanol (B145695) or isopropanol.

-

Cool the mixture to induce crystallization.

-

Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield Fasudil hydrochloride.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a general method for determining the IC50 of an inhibitor against a specific kinase using a radiometric assay.[19]

Materials:

-

Purified recombinant kinase

-

Kinase-specific peptide substrate

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP solution

-

Test inhibitor stock solution (in DMSO)

-

Phosphocellulose paper

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.

-

In a microcentrifuge tube or a 96-well plate, combine the kinase reaction buffer, the kinase, and the peptide substrate.

-

Add the serially diluted inhibitor or DMSO (for the control) to the reaction mixture.

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for a predetermined time (e.g., 20-30 minutes) at 30°C.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose paper.

-

Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated radiolabeled ATP.

-

Dry the phosphocellulose paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based PKA Inhibition Assay

This protocol provides a general method to assess the inhibition of PKA in a cellular context.[20]

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

PKA activator (e.g., forskolin (B1673556) or 8-Br-cAMP)

-

Test inhibitor (e.g., H-89)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: primary antibody against a known phosphorylated PKA substrate and a loading control antibody (e.g., anti-β-actin).

-

Secondary antibody conjugated to HRP

-

Western blotting reagents and equipment

-

Chemiluminescence detection system

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test inhibitor or DMSO (vehicle control) for a specified time (e.g., 1 hour).

-

Stimulate the cells with a PKA activator for a short period (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against the phosphorylated PKA substrate.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal and quantify the band intensities.

-

Normalize the intensity of the phosphorylated substrate band to the loading control.

-

Calculate the percentage of inhibition of PKA activity at each inhibitor concentration relative to the stimulated control.

Drug Discovery and Development Workflow

The discovery and development of isoquinolinesulfonamide inhibitors follow a typical drug discovery pipeline.

Structure-Activity Relationship (SAR)

The development of isoquinolinesulfonamide inhibitors has been heavily guided by structure-activity relationship studies. Key findings include:

-

Isoquinoline Ring: The nitrogen at position 2 is crucial for the hydrogen bonding interaction in the ATP-binding pocket. Modifications to this ring can significantly impact potency and selectivity.[14]

-

Sulfonamide Linker: This linker correctly positions the side chain for interactions within the kinase active site.

-

Side Chain: The nature of the side chain has a profound effect on selectivity. For example, the piperazine (B1678402) ring in H-7 contributes to its preference for Protein Kinase C, while the homopiperazine in Fasudil is important for its ROCK inhibitory activity.[3][21] Structure-based design has been employed to create constrained analogues, such as pyrrolidine (B122466) derivatives, to improve potency and selectivity for targets like PKB.[2][22]

Clinical Development and Therapeutic Applications

Several isoquinolinesulfonamide inhibitors have progressed to clinical trials and have been approved for therapeutic use.

-

Fasudil: Approved in Japan and China for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[23] It is also being investigated for other conditions, including pulmonary hypertension and neurodegenerative diseases.[15][24][25][26]

-

Ripasudil: Approved in Japan as an ophthalmic solution for the treatment of glaucoma and ocular hypertension.[13] Clinical trials have demonstrated its efficacy in lowering intraocular pressure.[5][9][19][27][28]

Conclusion

The discovery of isoquinolinesulfonamide inhibitors marked a pivotal moment in the field of kinase-targeted drug discovery. From their initial identification as potent inhibitors of PKA and PKC to the development of clinically successful drugs like Fasudil and Ripasudil, this class of compounds has demonstrated remarkable therapeutic potential. The deep understanding of their mechanism of action, structure-activity relationships, and the signaling pathways they modulate continues to drive the development of new and improved kinase inhibitors for a wide range of diseases. This technical guide provides a comprehensive foundation for researchers and drug development professionals working with this important class of molecules.

References

- 1. Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of RhoA/Rho kinase signaling pathway by fasudil protects against kainic acid‐induced neurite injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of cytotoxic T lymphocyte-mediated lysis and cellular proliferation by isoquinoline sulfonamide protein kinase inhibitors. Evidence for the involvement of protein kinase C in lymphocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. resources.revvity.com [resources.revvity.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. KT5720 - Wikipedia [en.wikipedia.org]

- 12. The Role of Rho Kinase Inhibitors in Corneal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. pnas.org [pnas.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CN102603715A - Synthesis and preparation method of fasudil hydrochloride - Google Patents [patents.google.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. benchchem.com [benchchem.com]

- 20. A three-step purification procedure for protein kinase C: characterization of the purified enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. iovs.arvojournals.org [iovs.arvojournals.org]

- 24. Frontiers | Protocol for a randomized, placebo-controlled, double-blind phase IIa study of the safety, tolerability, and symptomatic efficacy of the ROCK-inhibitor Fasudil in patients with Parkinson’s disease (ROCK-PD) [frontiersin.org]

- 25. Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | ROCK-ALS: Protocol for a Randomized, Placebo-Controlled, Double-Blind Phase IIa Trial of Safety, Tolerability and Efficacy of the Rho Kinase (ROCK) Inhibitor Fasudil in Amyotrophic Lateral Sclerosis [frontiersin.org]

- 27. researchgate.net [researchgate.net]

- 28. reactionbiology.com [reactionbiology.com]

H-7 Inhibitor: A Technical Guide to its Effects on Protein Kinase C

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the H-7 inhibitor and its effects on Protein Kinase C (PKC). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are investigating PKC signaling and its modulation. This guide covers the mechanism of action of H-7, its inhibitory profile, and detailed experimental protocols for its use.

Introduction to H-7 and Protein Kinase C

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and gene expression.[1] The PKC family is divided into three subfamilies based on their activation requirements: conventional (cPKCs: α, βI, βII, γ), novel (nPKCs: δ, ε, η, θ), and atypical (aPKCs: ζ, ι/λ).[1][2] Dysregulation of PKC activity has been implicated in various diseases, including cancer and inflammatory disorders, making it a significant target for therapeutic intervention.

H-7, also known as 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, is a cell-permeable isoquinoline (B145761) sulfonamide that acts as a potent inhibitor of several protein kinases, most notably Protein Kinase C.[3][4] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site in the catalytic domain of the kinase, thereby preventing the phosphorylation of its substrates.[5] While widely used as a PKC inhibitor, it is important to note that H-7 also exhibits inhibitory activity against other kinases, particularly those in the AGC subfamily.

Quantitative Data on H-7 Inhibition

The inhibitory potency of H-7 has been characterized against PKC and other kinases. The following tables summarize the available quantitative data to provide a clear comparison of its activity.

Table 1: Inhibitory Potency of H-7 against Protein Kinase C

| Kinase | Source | IC50 / Ki |

| Protein Kinase C | Rat Liver | 25 µM (IC50)[3] |

| Protein Kinase C | - | 6 µM (Ki) |

Table 2: Selectivity Profile of H-7 against Other Kinases

| Kinase | Family | Relative Inhibition |

| cAMP-dependent Protein Kinase (PKA) | AGC | High |

| cGMP-dependent Protein Kinase (PKG) | AGC | High |

| Rho-associated coiled-coil containing protein kinase (ROCK2) | AGC | High |

| Mitogen-activated Protein Kinase (MAPK) | CMGC | No significant inhibition |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in signaling pathways and the steps in experimental procedures is crucial for understanding the effects of inhibitors like H-7. The following diagrams, generated using the DOT language, illustrate key processes.

Caption: Protein Kinase C (PKC) Signaling Pathway and Point of H-7 Inhibition.

Caption: General Experimental Workflow for Studying H-7 Effects on PKC.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of H-7's effects on PKC.

In Vitro PKC Inhibition Assay (Non-Radioactive ELISA-Based)

This protocol describes a method to determine the in vitro inhibitory effect of H-7 on PKC activity using a commercially available ELISA-based assay kit.

Materials:

-

Purified active PKC enzyme

-

PKC substrate peptide (pre-coated on a 96-well plate)

-

H-7 inhibitor stock solution (in DMSO)

-

ATP solution

-

Kinase assay buffer

-

Phospho-specific substrate antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., TBST)

-

Microplate reader

Procedure:

-

Prepare H-7 Dilutions: Serially dilute the H-7 stock solution in kinase assay buffer to obtain a range of concentrations to be tested. Include a DMSO-only control.

-

Enzyme and Inhibitor Incubation: To the wells of the substrate-coated microplate, add the diluted H-7 or DMSO control. Then, add the purified active PKC enzyme to each well. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate Kinase Reaction: Start the phosphorylation reaction by adding ATP to each well.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes to allow the phosphorylation of the substrate.

-

Washing: Aspirate the contents of the wells and wash three times with wash buffer.

-

Primary Antibody Incubation: Add the phospho-specific substrate antibody to each well and incubate at room temperature for 1 hour.

-

Washing: Repeat the washing step as in step 5.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate at room temperature for 1 hour.

-

Washing: Repeat the washing step as in step 5.

-

Color Development: Add the TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color has developed.

-

Stop Reaction: Stop the reaction by adding the stop solution to each well.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each H-7 concentration compared to the DMSO control and determine the IC50 value.

Cellular Assay for PKC Inhibition using Western Blot

This protocol outlines a method to assess the effect of H-7 on the phosphorylation of a known PKC substrate in cultured cells.

Materials:

-

Cultured cells expressing the target PKC and substrate

-

H-7 inhibitor

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody against the phosphorylated form of the PKC substrate

-

Primary antibody against the total form of the PKC substrate

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate the cells and allow them to adhere. Treat the cells with various concentrations of H-7 or a vehicle control (DMSO) for the desired time.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 9.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total substrate protein to normalize for loading differences.

-

Data Analysis: Quantify the band intensities and determine the effect of H-7 on substrate phosphorylation.

Conclusion

H-7 is a valuable tool for studying the roles of Protein Kinase C in various cellular processes. Its ATP-competitive mechanism of action and its inhibitory effects on PKC have been well-documented. However, researchers should be mindful of its off-target effects on other kinases, particularly PKA and ROCK2, and use appropriate controls in their experiments. The detailed protocols and signaling pathway diagrams provided in this guide are intended to facilitate the design and execution of robust experiments to further elucidate the complex functions of PKC and the effects of its inhibition.

References

- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 2. bosterbio.com [bosterbio.com]

- 3. Inhibitory effect of H-7, H-8 and polymyxin B on liver protein kinase C-induced phosphorylation of endogenous substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The protein-kinase-C inhibitor h7 blocks normal human lymphocyte stimulation and induces apoptosis of both normal lymphocytes and leukemia molt-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to H-7 as a Cyclic Nucleotide-Dependent Protein Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-7, chemically known as 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, is a widely utilized research tool in cell biology and pharmacology.[1] It functions as a potent, cell-permeable inhibitor of a range of protein kinases, with notable activity against cyclic nucleotide-dependent protein kinases such as Protein Kinase A (PKA) and Protein Kinase G (PKG), as well as Protein Kinase C (PKC).[2] This broad-spectrum inhibitory profile makes H-7 a valuable agent for dissecting signaling pathways and investigating the physiological roles of these crucial enzymes. However, its lack of absolute specificity necessitates careful interpretation of experimental results.

This technical guide provides a comprehensive overview of H-7, including its biochemical properties, detailed experimental protocols for its use, and visual representations of its interactions with key signaling pathways.

Data Presentation: Biochemical Activity of H-7

The inhibitory potency of H-7 against various protein kinases is crucial for its application in research. The following tables summarize the key quantitative data regarding its activity.

| Kinase Target | IC50 (µM) | Reference |

| Protein Kinase A (PKA) | 3.0 | |

| Protein Kinase G (PKG) | 5.8 | |

| Protein Kinase C (PKC) | 6.0 | |

| Myosin Light Chain Kinase (MLCK) | 97.0 |

| Kinase Target | Ki (µM) | Reference |

| Protein Kinase C (PKC) | 6 | [2] |

Experimental Protocols

In Vitro Kinase Assay for H-7 Inhibition

This protocol outlines a general method to determine the IC50 value of H-7 for a specific kinase in a controlled, in vitro setting.

1. Reagent Preparation:

-

Kinase Buffer: Prepare a suitable buffer for the kinase of interest. A common formulation is 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, and 1 mM DTT.

-

Kinase: Reconstitute the purified kinase (e.g., PKA, PKG) in kinase buffer to a working concentration.

-

Substrate: Prepare a stock solution of a specific peptide or protein substrate for the kinase.

-

ATP: Prepare a stock solution of ATP. For radiometric assays, include [γ-³²P]ATP.

-

H-7 Stock Solution: Prepare a concentrated stock solution of H-7 in a suitable solvent, such as DMSO. Create a serial dilution of H-7 to be tested.

-

Stop Solution: Prepare a solution to terminate the kinase reaction, such as 8 M guanidine (B92328) hydrochloride or a solution containing EDTA.

2. Assay Procedure:

-

In a microcentrifuge tube or a well of a microplate, combine the kinase buffer, the kinase, and the substrate.

-

Add the desired concentration of H-7 from the serial dilutions. Include a control with no inhibitor.

-

Pre-incubate the mixture for 10-15 minutes at 30°C to allow H-7 to bind to the kinase.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the stop solution.

-

Quantify the phosphorylation of the substrate. This can be done using various methods, such as:

-

Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

ELISA-based Assay: Use a phospho-specific antibody to detect the phosphorylated substrate.

-

Luminescence-based Assay: Use a commercial kit that measures ADP production (e.g., ADP-Glo™).

-

3. Data Analysis:

-

Calculate the percentage of kinase activity for each H-7 concentration relative to the control (no inhibitor).

-

Plot the percentage of kinase activity against the logarithm of the H-7 concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay to Evaluate the Effects of H-7

This protocol describes a general method for assessing the impact of H-7 on a cellular process.

1. Cell Culture and Treatment:

-

Culture the cells of interest (e.g., PC12D, human neutrophils) in the appropriate medium and conditions.[3][4]

-

Seed the cells in multi-well plates at a suitable density.

-

Allow the cells to adhere and grow overnight.

-

Treat the cells with various concentrations of H-7. Include a vehicle control (e.g., DMSO). The final concentration of the vehicle should be consistent across all wells and ideally below 0.5%.

-

Incubate the cells with H-7 for the desired period (e.g., 1-24 hours), depending on the specific cellular process being investigated.

2. Assessment of Cellular Response:

-

Following incubation, assess the desired cellular endpoint. This could include:

-

Cell Proliferation/Viability: Use assays such as MTT, XTT, or CellTiter-Glo®.

-

Gene Expression: Analyze changes in mRNA levels of target genes using RT-qPCR or microarray analysis.[3]

-

Protein Expression/Phosphorylation: Perform Western blotting using antibodies specific to the proteins of interest and their phosphorylated forms.

-

Cell Morphology: Observe changes in cell shape and structure using microscopy.[4]

-

Apoptosis: Measure markers of programmed cell death using techniques like TUNEL staining or caspase activity assays.[1]

-

3. Data Analysis:

-

Quantify the cellular response for each H-7 concentration.

-

Normalize the data to the vehicle control.

-

Plot the cellular response against the H-7 concentration to determine the dose-dependent effect.

Mandatory Visualizations

Signaling Pathways

Caption: PKA signaling pathway and the inhibitory action of H-7.

Caption: PKG signaling pathway and the inhibitory action of H-7.

Caption: PKC signaling pathway and the inhibitory action of H-7.

Experimental Workflow

Caption: General workflow for assessing a kinase inhibitor like H-7.

Conclusion

H-7 remains a cornerstone tool for researchers investigating cellular signaling pathways mediated by cyclic nucleotide-dependent protein kinases and PKC. Its broad inhibitory profile, while a limitation for achieving high specificity, allows for the initial dissection of complex signaling networks. The quantitative data and detailed protocols provided in this guide are intended to facilitate the effective and reproducible use of H-7 in a laboratory setting. The accompanying diagrams offer a clear visual representation of its mechanism of action within key signaling cascades. As with any broad-spectrum inhibitor, it is imperative that researchers employ appropriate controls and consider potential off-target effects when interpreting data generated using H-7.

References

- 1. The protein-kinase-C inhibitor h7 blocks normal human lymphocyte stimulation and induces apoptosis of both normal lymphocytes and leukemia molt-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Protein kinase inhibitor H7 blocks the induction of immediate-early genes zif268 and c-fos by a mechanism unrelated to inhibition of protein kinase C but possibly related to inhibition of phosphorylation of RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of protein kinase inhibitor H-7 on the contractility, integrity, and membrane anchorage of the microfilament system - PubMed [pubmed.ncbi.nlm.nih.gov]

H-7: A Technical Guide to its Inhibition of Protein Kinase A and Protein Kinase C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory effects of H-7 on two key serine/threonine kinases: Protein Kinase A (PKA) and Protein Kinase C (PKC). H-7, an isoquinolinesulfonamide (B3044496) derivative, has been a valuable tool in dissecting the complex signaling pathways regulated by these kinases. This document summarizes the quantitative inhibitory data, details the experimental protocols for determining these values, and visualizes the relevant signaling pathways.

Quantitative Inhibition Data: Ki Values of H-7

The inhibitory potency of H-7 against PKA and PKC is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. The Ki values for H-7 are presented in the table below.

| Kinase | H-7 Ki Value (µM) |

| Protein Kinase A (PKA) | 3.0 |

| Protein Kinase C (PKC) | 6.0[1] |

These values indicate that H-7 is a potent inhibitor of both PKA and PKC, with a slightly higher affinity for PKA.

Experimental Protocols: Determination of Ki Values

The Ki values for H-7's inhibition of PKA and PKC were determined using a radiometric protein kinase assay. This method measures the transfer of a radiolabeled phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to a specific substrate protein or peptide by the kinase.

Principle

The assay quantifies the amount of [γ-³²P]ATP incorporated into a substrate in the presence of varying concentrations of the inhibitor, H-7. The inhibition is competitive with respect to ATP.

Materials

-

Enzymes: Purified catalytic subunit of PKA and purified PKC.

-

Substrates: Histone H1 for PKA, and calf thymus H1 histone for PKC.

-

Radiolabel: [γ-³²P]ATP.

-

Inhibitor: H-7 (1-(5-isoquinolinesulfonyl)-2-methylpiperazine).

-

Buffers and Reagents:

-

Reaction buffer for PKA: Tris-HCl (pH 7.4), MgCl₂, with the addition of cAMP to activate the holoenzyme if the full enzyme is used.

-

Reaction buffer for PKC: Tris-HCl (pH 7.4), MgCl₂, CaCl₂, and phosphatidylserine/diolein for activation.

-

Trichloroacetic acid (TCA) for precipitation.

-

Scintillation cocktail.

-

-

Equipment:

-

Liquid scintillation counter.

-

Glass fiber filters.

-

Incubator/water bath.

-

Procedure

-

Reaction Mixture Preparation: A master mix for the kinase reaction is prepared containing the reaction buffer, the respective kinase, and its substrate.

-

Inhibitor Addition: Serial dilutions of H-7 are added to the reaction tubes. A control reaction with no inhibitor is also prepared.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP.

-

Incubation: The reaction mixtures are incubated at 30°C for a predetermined time (e.g., 10 minutes) to allow for the phosphorylation of the substrate.

-

Termination of Reaction: The reaction is stopped by spotting an aliquot of the reaction mixture onto phosphocellulose paper or by adding cold trichloroacetic acid (TCA) to precipitate the proteins.

-

Washing: The phosphocellulose paper or the TCA precipitate is washed multiple times with a suitable buffer (e.g., phosphoric acid or TCA) to remove unincorporated [γ-³²P]ATP.

-

Quantification: The amount of ³²P incorporated into the substrate is quantified using a liquid scintillation counter.

-

Data Analysis: The percentage of inhibition for each H-7 concentration is calculated relative to the control. The Ki value is then determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Signaling Pathway Visualizations

The following diagrams illustrate the canonical signaling pathways for PKA and PKC, providing context for the inhibitory action of H-7.

Caption: The Protein Kinase A (PKA) signaling pathway.

Caption: The Protein Kinase C (PKC) signaling pathway.

Caption: Workflow for radiometric kinase inhibition assay.

References

The Role of H-7 in Signal Transduction Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-7, also known as 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, is a well-characterized, cell-permeable protein kinase inhibitor.[1] As a broad-spectrum inhibitor, it has been instrumental in dissecting a multitude of signal transduction pathways by targeting the ATP-binding site of several key serine/threonine kinases.[2] This technical guide provides an in-depth overview of H-7's mechanism of action, its role in various signaling cascades, a compilation of its inhibitory activities, and detailed experimental protocols for its application in research.

Core Mechanism of Action

H-7 is an isoquinolinesulfonamide (B3044496) derivative that acts as a competitive inhibitor of ATP at the catalytic domain of protein kinases.[2] Its primary targets include Protein Kinase C (PKC), cAMP-dependent Protein Kinase (PKA), and cGMP-dependent Protein Kinase (PKG).[3][4] It also exhibits inhibitory activity against Myosin Light Chain Kinase (MLCK), albeit at higher concentrations.[5] By inhibiting these kinases, H-7 effectively blocks the phosphorylation of their downstream substrates, thereby modulating a wide array of cellular processes.

A notable and distinct mechanism of H-7 is its ability to inhibit the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II.[6] This action is independent of its effects on PKC and occurs downstream of Mitogen-Activated Protein Kinase (MAPK), suggesting a direct or indirect role in regulating transcriptional elongation.[6]

Quantitative Data: Inhibitory Profile of H-7

The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of H-7 against its primary kinase targets. This data provides a quantitative basis for designing experiments and interpreting results.

| Target Kinase | Inhibitory Constant (Ki) | IC50 |

| Protein Kinase C (PKC) | 6.0 µM | 6.0 µM[5] |

| cAMP-dependent Protein Kinase (PKA) | 3.0 µM | 3.0 µM[5] |

| cGMP-dependent Protein Kinase (PKG) | - | 5.8 µM[5] |

| Myosin Light Chain Kinase (MLCK) | - | 97.0 µM[5] |

Role in Key Signal Transduction Pathways

H-7's broad-spectrum activity allows it to intersect with multiple critical signaling pathways.

Protein Kinase C (PKC) Pathway

The PKC family of kinases are central regulators of cellular proliferation, differentiation, apoptosis, and immune responses. H-7's inhibition of PKC has been shown to block tumor cell invasion and metastasis by suppressing the ERK1/2 signaling pathway, which in turn downregulates the expression and activity of matrix metalloproteinases (MMPs).[3]

cAMP-dependent Protein Kinase (PKA) Pathway

The PKA pathway is a primary signaling route for many hormones and neurotransmitters, regulating metabolism, gene expression, and cell growth. H-7's inhibition of PKA can impact these processes. For instance, in T-cell activation, while H-7 inhibits proliferation, it does not affect IL-2 production, suggesting a dissection of signaling pathways downstream of PKA.

Myosin Light Chain Kinase (MLCK) and the Rho/ROCK Pathway

H-7's inhibition of MLCK affects smooth muscle contraction and cell motility.[5][7] This occurs through the prevention of myosin light chain phosphorylation, a critical step for actomyosin (B1167339) contraction. This mechanism is particularly relevant in studies of vascular smooth muscle relaxation and cancer cell migration.

References

- 1. The protein-kinase-C inhibitor h7 blocks normal human lymphocyte stimulation and induces apoptosis of both normal lymphocytes and leukemia molt-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The protein kinase C inhibitor, H7, inhibits tumor cell invasion and metastasis in mouse melanoma via suppression of ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of myosin light chain phosphorylation decreases rat mesenteric lymphatic contractile activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein kinase inhibitor H7 blocks the induction of immediate-early genes zif268 and c-fos by a mechanism unrelated to inhibition of protein kinase C but possibly related to inhibition of phosphorylation of RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of protein kinase inhibitor H-7 on the contractility, integrity, and membrane anchorage of the microfilament system - PubMed [pubmed.ncbi.nlm.nih.gov]

ATP-Competitive Inhibition of H-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-7, also known as 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, is a widely utilized cell-permeable protein kinase inhibitor. Its primary mechanism of action is through ATP-competitive inhibition, where it reversibly binds to the ATP-binding pocket of various kinases, thereby preventing the phosphorylation of their respective substrates. This technical guide provides an in-depth overview of the core principles of H-7's inhibitory action, detailed experimental protocols for its characterization, and a summary of its effects on key signaling pathways.

Mechanism of Action: ATP-Competitive Inhibition

H-7 acts as a competitive inhibitor with respect to ATP. This means that H-7 and ATP compete for the same binding site on the kinase's catalytic domain. The isoquinolinesulfonamide (B3044496) moiety of H-7 mimics the adenine (B156593) ring of ATP, allowing it to fit into the hydrophobic ATP-binding pocket. By occupying this site, H-7 physically blocks the binding of ATP, which is the phosphate (B84403) donor for the phosphorylation reaction catalyzed by the kinase. This inhibition is reversible and can be overcome by increasing the concentration of ATP.

The ATP-competitive nature of H-7 is a common mechanism among many small molecule kinase inhibitors. Understanding this mechanism is crucial for interpreting experimental results and for the design of more selective and potent inhibitors.

The Multifaceted Impact of H-7 on Cellular Processes: A Technical Guide for Researchers

An In-depth Examination of the Cellular and Molecular Consequences of H-7 Treatment for Professionals in Research and Drug Development

Introduction

H-7, also known as 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, is a well-characterized, cell-permeable small molecule inhibitor of a range of serine/threonine protein kinases.[1][2] Its broad-spectrum activity has made it a valuable tool in cell biology to probe the roles of these kinases in a multitude of cellular processes. This technical guide provides a comprehensive overview of the cellular processes significantly affected by H-7 treatment, with a focus on its mechanism of action, impact on key signaling pathways, and resulting cellular phenotypes. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals investigating kinase signaling and its therapeutic targeting.

Mechanism of Action and Kinase Inhibitory Profile

H-7 primarily exerts its effects by competitively inhibiting the ATP-binding site of several protein kinases. Its inhibitory activity is most pronounced against Protein Kinase A (PKA), Protein Kinase C (PKC), and Protein Kinase G (PKG). It also demonstrates inhibitory effects on Myosin Light Chain Kinase (MLCK), albeit at higher concentrations. The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of H-7 against these key kinases are summarized in Table 1.

| Kinase | Ki (μM) | IC50 (μM) |

| Protein Kinase C (PKC) | 6.0 | 6.0[2] |

| Protein Kinase A (PKA) | - | 3.0[2] |

| Protein Kinase G (PKG) | - | 5.8[2] |

| Myosin Light Chain Kinase (MLCK) | - | 97.0[2] |

Table 1: Kinase Inhibitory Profile of H-7. This table summarizes the reported inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values of H-7 against its primary target kinases.

Core Cellular Processes Modulated by H-7 Treatment

The inhibition of its target kinases by H-7 leads to a cascade of downstream effects, impacting a wide array of fundamental cellular processes.

Cell Cycle Progression

H-7 treatment has been shown to induce cell cycle arrest in various cancer cell lines. The specific phase of arrest can be cell-type dependent. For instance, studies have demonstrated that treatment with kinase inhibitors can lead to an accumulation of cells in the G0/G1 or G2/M phases of the cell cycle. This is often accompanied by changes in the expression levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

| Cell Line | H-7 Concentration (µM) | Incubation Time (h) | Effect on Cell Cycle | Reference |

| Huh-7 | Not Specified | 48 | G2/M Arrest (3% increase) | [3] |

| HepG2 | Not Specified | Not Specified | G2/M and S Phase Arrest | [1] |

| T47D | IC50 | 24 | G0/G1 Arrest | [1] |

| MCF-7 | IC50 | 24 | G1 Arrest | [4] |

Table 2: Effects of H-7 and Other Kinase Inhibitors on Cell Cycle Distribution. This table presents data on the effects of kinase inhibitors on the cell cycle in different cancer cell lines. While not all data is specific to H-7, it provides a representative overview of the expected outcomes.

Apoptosis

H-7 is a known inducer of apoptosis, or programmed cell death, in a variety of cell types. The pro-apoptotic effects of H-7 are often dose- and time-dependent. The induction of apoptosis by H-7 can be mediated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, frequently involving the activation of caspases.

| Cell Line | H-7 Concentration (µM) | Incubation Time (h) | Percentage of Apoptotic Cells | Reference |

| Huh-7 | Not Specified | 72 | 6% increase in cell death | [3] |

| HepG2 | Not Specified | 18 | 38% in late apoptosis | [5] |

| T47D | IC50 | 24 | Significant increase in late apoptosis and necrosis | [1] |

| MCF-7 | IC50 | 48 | Significant increase in early and late apoptosis | [6] |

Table 3: Induction of Apoptosis by H-7 and Other Apoptosis-Inducing Agents. This table summarizes the pro-apoptotic effects of H-7 and other agents in various cancer cell lines, as determined by flow cytometry analysis.

Cytoskeletal Organization and Cell Morphology

A primary and well-documented effect of H-7 is the disruption of the actin cytoskeleton.[7] This is largely attributed to its inhibition of MLCK, a key enzyme in the regulation of actomyosin (B1167339) contractility.[7] Treatment with H-7 leads to the disassembly of stress fibers, alterations in cell shape, and changes in cell adhesion and motility.[7]

Gene Expression

H-7 has been shown to modulate gene expression, in part, through its effects on the phosphorylation of RNA polymerase II. Specifically, H-7 can inhibit the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, a critical step for the transition from transcription initiation to elongation.[8][9] This can lead to a general suppression of gene transcription.

Impact on Key Signaling Pathways

The broad kinase inhibitory profile of H-7 results in the modulation of several critical signaling pathways.

Protein Kinase C (PKC) Signaling

As a potent inhibitor of PKC, H-7 directly interferes with the myriad of cellular processes regulated by this kinase family. PKC is a central node in signal transduction, controlling cell growth, differentiation, apoptosis, and cytoskeletal organization.

MEK/ERK Signaling Pathway

While not a direct inhibitor of MEK or ERK, H-7 can indirectly affect this pathway. Studies have shown that H-7 does not inhibit the activation of MAP Kinase (an upstream activator of ERK).[8] However, by inhibiting upstream kinases like PKC, which can feed into the Ras/Raf/MEK/ERK cascade, H-7 can modulate the overall output of this critical pro-proliferative pathway.

Regulation of RNA Polymerase II Activity

H-7 has been demonstrated to inhibit the phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA polymerase II.[8] The CTD consists of multiple repeats of the heptapeptide (B1575542) sequence YSPTSPS, and the dynamic phosphorylation of serine residues within this repeat is crucial for the regulation of transcription. H-7's interference with this process can lead to a global downregulation of gene expression.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the cellular effects of H-7.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

Detailed Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

H-7 Treatment: Prepare serial dilutions of H-7 in complete culture medium. Remove the overnight medium from the cells and replace it with medium containing the desired concentrations of H-7. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Following incubation, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of H-7.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Detailed Protocol:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of H-7 for the specified duration.

-